molecular formula C9H10N2O B2403487 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one CAS No. 41921-63-5

4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one

Cat. No. B2403487
CAS RN: 41921-63-5
M. Wt: 162.192
InChI Key: HPOQPYOUJYHQND-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and reactivity. Unfortunately, the specific molecular structure analysis for “4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one” was not found in the search results .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for “this compound” were not found in the search results .

Scientific Research Applications

Synthesis and Solution Structure

The synthesis of 1H-benzo-1,5-diazepine derivatives, including 2,5-Dihydro-1H-benzo-1,5-diazepin-2-ones, has been explored by reacting perfluorinated 3,5-dioxoesters with diamines. These compounds display interesting solution behaviors and tautomerism, with their structure and isomerization investigated through NMR spectroscopy, revealing the existence of tautomeric forms and (E/Z) isomerization in specific solutions (Desens et al., 2016).

Structural Studies and Chemical Shifts

Extensive structural studies and comparison of 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones with 1,3-Dihydro-2H-benzo[b][1,4]diazepin-2-ones have been conducted. X-ray crystal structures were solved, providing insights into the asymmetry and conformational diversity due to the seven-membered diazepin-2-one moiety. Additionally, a comprehensive analysis of NMR chemical shifts was performed, comparing calculated shifts with experimental data, which has applications in understanding structural and electronic properties (Núñez Alonso et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system. Unfortunately, the specific mechanism of action for “4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one” was not found in the search results .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, the specific safety and hazards for “4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one” were not found in the search results .

Future Directions

The future directions for a compound refer to potential applications and areas of research. Unfortunately, the specific future directions for “4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one” were not found in the search results .

properties

IUPAC Name

1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-10-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOQPYOUJYHQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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